N-({4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}carbamothioyl)-2-phenylacetamide
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Overview
Description
N-[({4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}amino)carbonothioyl]-2-phenylacetamide is a complex organic compound that belongs to the class of sulfonylphenyl derivatives. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications and unique chemical properties.
Preparation Methods
The synthesis of N-[({4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}amino)carbonothioyl]-2-phenylacetamide involves multiple steps. One common synthetic route includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction conditions typically involve the use of diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The protected piperazines formed in this reaction are then deprotected using PhSH (thiophenol) followed by selective intramolecular cyclization .
Chemical Reactions Analysis
N-[({4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}amino)carbonothioyl]-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using reagents such as sodium methoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[({4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}amino)carbonothioyl]-2-phenylacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its analgesic and anti-inflammatory effects.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[({4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}amino)carbonothioyl]-2-phenylacetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular pathways and targets are still under investigation, but it is known to interact with proteins involved in inflammation and pain pathways .
Comparison with Similar Compounds
N-[({4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}amino)carbonothioyl]-2-phenylacetamide can be compared with other sulfonylphenyl derivatives such as:
N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide: Exhibits good analgesic activity.
N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide: Known for its analgesic properties.
N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide: Another compound with significant biological activity.
These compounds share similar structural features but differ in their specific functional groups and biological activities, highlighting the uniqueness of N-[({4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}amino)carbonothioyl]-2-phenylacetamide.
Properties
Molecular Formula |
C20H24N4O3S2 |
---|---|
Molecular Weight |
432.6 g/mol |
IUPAC Name |
N-[[4-(4-methylpiperazin-1-yl)sulfonylphenyl]carbamothioyl]-2-phenylacetamide |
InChI |
InChI=1S/C20H24N4O3S2/c1-23-11-13-24(14-12-23)29(26,27)18-9-7-17(8-10-18)21-20(28)22-19(25)15-16-5-3-2-4-6-16/h2-10H,11-15H2,1H3,(H2,21,22,25,28) |
InChI Key |
RGXCIOQIRAIULY-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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